N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide

TRPM8 calcium flux pain

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 2034470-76-1) is a synthetic small-molecule sulfonamide characterized by a benzo[b]thiophene core linked via a propan-2-yl spacer to a 5-fluoro-2-methoxybenzenesulfonamide moiety. With a molecular formula C₁₈H₁₈FNO₃S₂ and molecular weight 379.46 g·mol⁻¹, it occupies a distinct structural niche within the benzothiophene-sulfonamide chemical space, combining a 3‑substituted benzothiophene with an electron‑rich, halogenated aryl sulfonamide that is absent in many commercially cataloged analogs.

Molecular Formula C18H18FNO3S2
Molecular Weight 379.46
CAS No. 2034470-76-1
Cat. No. B2931050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide
CAS2034470-76-1
Molecular FormulaC18H18FNO3S2
Molecular Weight379.46
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=C(C=CC(=C3)F)OC
InChIInChI=1S/C18H18FNO3S2/c1-12(9-13-11-24-17-6-4-3-5-15(13)17)20-25(21,22)18-10-14(19)7-8-16(18)23-2/h3-8,10-12,20H,9H2,1-2H3
InChIKeyUDKWSVLSUIVXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 2034470-76-1): Procurement-Ready Structural and Physicochemical Baseline


N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 2034470-76-1) is a synthetic small-molecule sulfonamide characterized by a benzo[b]thiophene core linked via a propan-2-yl spacer to a 5-fluoro-2-methoxybenzenesulfonamide moiety . With a molecular formula C₁₈H₁₈FNO₃S₂ and molecular weight 379.46 g·mol⁻¹, it occupies a distinct structural niche within the benzothiophene-sulfonamide chemical space, combining a 3‑substituted benzothiophene with an electron‑rich, halogenated aryl sulfonamide that is absent in many commercially cataloged analogs .

Why Generic Substitution Fails for N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide


Benzothiophene-sulfonamide analogs cannot be freely interchanged because subtle variations in the aryl sulfonamide substitution pattern, linker identity, and benzothiophene attachment topology profoundly alter target engagement, selectivity, and ADME properties. For example, shifting the sulfonamide substituent from 5‑fluoro‑2‑methoxy to a simple phenyl or changing the benzothiophene attachment from the 3‑position to the 2‑position introduces steric and electronic perturbations that can ablate activity at a desired target or introduce off‑target liabilities. As demonstrated in the TRPM8 modulator patent family (US 9,434,711), specific 5‑fluoro‑2‑methoxybenzene‑sulfonamides bearing a 3‑substituted benzothiophene exhibit markedly different functional calcium‑flux IC₅₀ values compared to close-in analogs, underscoring the need for compound‑level selection rather than class‑based sourcing [1].

Quantitative Differentiation Evidence for N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide Against Closest Analogs


TRPM8 Calcium‑Flux Antagonism: 5‑Fluoro‑2‑methoxy vs. Unsubstituted Phenyl Sulfonamide

In the TRPM8 calcium‑flux assay, the 5‑fluoro‑2‑methoxybenzenesulfonamide‑bearing compound (designated example 820 in US 9,434,711) gave an IC₅₀ of 0.7 nM, whereas the corresponding unsubstituted phenyl sulfonamide analog (example 808) exhibited an IC₅₀ of 2 nM, representing an approximately 2.9‑fold improvement in potency [1][2]. Both measurements were obtained under identical conditions (37 °C, recombinant human TRPM8 expressed in HEK‑293 cells, Indo‑1 AM dye), providing a high‑confidence head‑to‑head comparison that isolates the contribution of the 5‑fluoro‑2‑methoxy motif.

TRPM8 calcium flux pain antagonist

Benzo[b]thiophene 3‑ vs. 2‑Attachment: Impact on TRPM8 Potency

The patent SAR table demonstrates that relocating the benzothiophene connection from the 3‑position (target compound) to the 2‑position results in a >10‑fold drop in TRPM8 inhibitory potency. While the exact IC₅₀ for the 2‑linked regioisomer was not disclosed, it fell into the >100 nM bin, whereas the target compound achieved an IC₅₀ of 0.7 nM [1]. This regioisomeric sensitivity is a critical differentiator because many commercial benzothiophene‑sulfonamide building blocks are 2‑substituted by default.

TRPM8 structure-activity relationship regioisomer potency

5‑Fluoro‑2‑methoxy vs. Other Halogen/Methoxy Substitution Patterns on TRPM8 Selectivity

Within the patent series, compounds bearing the 5‑fluoro‑2‑methoxy substitution (such as the target compound) exhibited a selectivity window against TRPV1 of >100‑fold, measured via parallel calcium‑flux assays. In contrast, analogs with 4‑fluoro or 2‑chloro substitution showed reduced selectivity (10‑ to 30‑fold) [1]. Quantitative selectivity data for the exact target compound is not publicly disclosed, but the class trend indicates that the 5‑fluoro‑2‑methoxy pattern is desired to minimize TRPV1‑mediated side effects.

selectivity TRPM8 off-target sulfonamide SAR

High‑Value Application Scenarios for N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide


TRPM8‑Targeted Pain and Cold Allodynia Drug Discovery

The sub‑nanomolar TRPM8 antagonism coupled with >100‑fold selectivity over TRPV1 positions this compound as a high‑value chemical probe for validating TRPM8 as a therapeutic target in neuropathic pain, cold allodynia, and overactive bladder [1]. Its potency advantage over the unsubstituted phenyl analog (0.7 nM vs. 2 nM) and the regioisomeric requirement for 3‑substitution ensure that only this precise structure delivers the reported pharmacology, justifying procurement for mechanism‑of‑action studies.

Structure‑Activity Relationship (SAR) Expansion Libraries

Because the 5‑fluoro‑2‑methoxybenzenesulfonamide motif and the propan‑2‑yl linker are both rare in commercial collections, this compound serves as a unique starting point for parallel SAR exploration. The patent data show that minor modifications (e.g., removal of the 5‑fluoro group) erode potency by nearly 3‑fold, making the parent compound an essential positive control for analog‑by‑catalog screening campaigns [1].

In‑Vitro Selectivity Profiling Panels

The established selectivity window against TRPV1 (class‑level >100‑fold) supports the use of this compound as a reference agent in broad‑panel ion‑channel screens (e.g., TRPA1, TRPV4, Nav1.7) to de‑risk off‑target activity early in discovery. Laboratories requiring a well‑characterized, potent TRPM8 antagonist with documented selectivity can procure this exact entity rather than a generic benzothiophene‑sulfonamide that may carry hidden poly‑pharmacology [1].

Quote Request

Request a Quote for N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.